![molecular formula C9H7BrN2O2 B1394563 Methyl 3-bromo-1H-indazole-7-carboxylate CAS No. 1257535-37-7](/img/structure/B1394563.png)
Methyl 3-bromo-1H-indazole-7-carboxylate
Overview
Description
“Methyl 3-bromo-1H-indazole-7-carboxylate” is a chemical compound with the CAS Number: 1257535-37-7 . It has a molecular weight of 255.07 and its IUPAC name is methyl 3-bromo-1H-indazole-7-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-1H-indazole-7-carboxylate” can be achieved through various methods. A commonly used method involves the reaction of cycloalkyl body 7-iodoindazole (7-iodo-1H-indazole) with brominated methyl hydroxymethyl .Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-1H-indazole-7-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-indazole-7-carboxylate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research
This compound exhibits certain biological activities and has potential value in medical research, particularly in drug formulation and synthesis studies .
Antiproliferative Activity
Indazole derivatives, including compounds similar to Methyl 3-bromo-1H-indazole-7-carboxylate, have shown interesting antiproliferative activity against neoplastic cell lines, suggesting potential use in cancer research .
Heterocyclic Chemistry
As a heterocyclic compound, it is valuable in the study of heterocyclic chemistry, which is crucial for the development of new pharmaceuticals and agrochemicals .
Material Synthesis
The compound can be used in the synthesis of materials that require specific structural features provided by the indazole moiety .
Analytical Reference
It may serve as an analytical reference in various chemical analyses, including NMR, HPLC, LC-MS, and UPLC, to ensure the accuracy and reliability of experimental results .
Chemical Intermediate
Methyl 3-bromo-1H-indazole-7-carboxylate can act as an intermediate in organic synthesis processes, leading to the creation of more complex molecules for further research applications .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indazole-7-carboxylate is an organic compound with potential biological activity Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) to induce changes in their activity . This could potentially lead to alterations in cellular processes such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ketones, alcohols, and ethers . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the potential targets and activities of similar indazole derivatives, this compound may influence cellular processes such as cell cycle progression and cell volume regulation .
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-1H-indazole-7-carboxylate may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the chemical environment . Additionally, safety information suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment, indicating that physical factors such as particle size and handling conditions may also affect its action .
properties
IUPAC Name |
methyl 3-bromo-2H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGIJSHGAUIOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214596 | |
Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-1H-indazole-7-carboxylate | |
CAS RN |
1257535-37-7 | |
Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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